Chemical structure and molecular properties of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
Chemical structure and molecular properties of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
The following technical guide provides an in-depth analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a substituted
Chemical Class:
Chemical Identity & Structural Analysis
Core Structure
The molecule consists of a propane backbone substituted with a primary amine, a tertiary hydroxyl group, and a 3,4-dimethylphenyl (xylyl) ring. Unlike the more common ephedrine-like isomers (where the hydroxyl is secondary and benzylic), this compound features a tertiary benzylic alcohol . This structural arrangement confers unique metabolic stability, as the tertiary alcohol cannot be oxidized to a ketone by standard dehydrogenases.
| Feature | Specification |
| IUPAC Name | 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| SMILES | CC(O)(CN)c1ccc(C)c(C)c1 |
| Key Moiety | 3,4-Xylyl (3,4-Dimethylphenyl) |
| Chirality | One stereocenter at C2 ( |
Stereochemical Implications
The C2 carbon is bonded to four distinct groups:
-
Methyl group (
) -
Aminomethyl group (
) -
Hydroxyl group (
)
This creates a chiral center. In pharmacological contexts, the (
Synthetic Methodology
The most robust route to 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is the Epoxide Ring-Opening strategy. This method ensures regioselectivity, directing the nucleophilic amine to the less hindered carbon (C1) while retaining the oxygen at the tertiary benzylic position (C2).
Synthesis Workflow (Epoxide Route)
-
Precursor Formation: Dehydration of 2-(3,4-dimethylphenyl)propan-2-ol or Wittig reaction on 3,4-dimethylacetophenone yields 2-(3,4-dimethylphenyl)propene .
-
Epoxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) converts the alkene to 2-methyl-2-(3,4-dimethylphenyl)oxirane .
-
Aminolysis: Nucleophilic attack by ammonia (
) in methanol opens the epoxide ring.-
Regiochemistry:
attacks the less substituted C1 (primary carbon). -
Result: The hydroxyl group forms at the more substituted C2 (tertiary carbon).
-
Reaction Pathway Diagram
Figure 1: Synthetic pathway via epoxide ring opening, ensuring correct regiochemistry for the tertiary alcohol.
Physicochemical & Molecular Properties[10]
Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.
Calculated Properties
The addition of two methyl groups on the phenyl ring significantly increases lipophilicity compared to the unsubstituted parent compound (1-amino-2-phenylpropan-2-ol).
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | ~1.9 - 2.2 | Moderate lipophilicity; suggests good CNS penetration. |
| pKa (Amine) | ~9.5 | Predominantly protonated ( |
| pKa (Alcohol) | >14 | Tertiary alcohol is non-acidic in biological conditions. |
| Topological Polar Surface Area (TPSA) | 46.25 | Well within the range for BBB permeability (<90 |
| H-Bond Donors | 2 | Amine and Hydroxyl groups. |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms. |
Solubility Profile
-
Water: Moderate solubility as the hydrochloride salt. Free base is sparingly soluble.
-
Organic Solvents: Highly soluble in ethanol, DMSO, and dichloromethane.
Analytical Characterization
For researchers verifying the identity of this compound, the following analytical signatures are diagnostic.
Mass Spectrometry (GC-MS)
Under Electron Ionization (EI, 70eV), the molecule undergoes predictable fragmentation.
-
Base Peak (m/z 30): The primary amine triggers an alpha-cleavage, generating the iminium ion
. This is the dominant peak for primary amines of this structure. -
Tropylium Ion Derivative (m/z 133): The 3,4-dimethylphenyl moiety often rearranges to a substituted tropylium ion (
) after loss of the side chain. -
Molecular Ion (M+): Weak or absent due to rapid fragmentation of the tertiary alcohol.
Proton NMR ( H-NMR)
-
Aromatic Region: 3 protons showing a characteristic 1,3,4-substitution pattern (typically
6.9 - 7.2 ppm). -
Methyl Groups (Ar-CH3): Two singlets or overlapping signals around
2.2 - 2.3 ppm. -
C2-Methyl: A sharp singlet upfield (
~1.5 ppm), diagnostic of the methyl attached to the chiral center. -
Methylene (CH2-N): AB quartet system (due to the adjacent chiral center) around
2.8 - 3.2 ppm.
Pharmacological Implications
While specific clinical data for this isomer is limited, its structure allows for high-confidence extrapolation based on Structure-Activity Relationships (SAR) of phenethylamines.
Mechanism of Action (Hypothetical)
The compound shares the
-
Adrenergic Receptors: The 3,4-dimethyl substitution is known to increase selectivity for
-adrenergic receptors in related imidazolines, but in phenethylamines, it may enhance norepinephrine release. -
Monoamine Transporters: The tertiary alcohol prevents the molecule from acting as a substrate for Monoamine Oxidase (MAO), potentially extending its half-life.
-
Metabolic Stability: Unlike secondary alcohols (e.g., ephedrine), the tertiary alcohol cannot be oxidized to a ketone (e.g., methcathinone derivative), preventing the formation of potentially more toxic metabolites.
SAR Interaction Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to predicted pharmacological effects.
References
-
Santa Cruz Biotechnology. 1-Amino-2-phenyl-propan-2-ol (Parent Scaffold Data).[9] Retrieved from
-
ChemScene. (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol (Isomer Comparison). Retrieved from
-
Sigma-Aldrich. 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Regioisomer Reference). Retrieved from (Note: General catalog reference for structural analogues)
-
PubChem. Compound Summary: Phenethylamine Derivatives. National Library of Medicine. Retrieved from
Sources
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